S 8307
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Overview
Description
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is a chemical compound known for its role as a nonpeptide angiotensin II receptor antagonist. This compound is particularly significant in the field of pharmacology due to its ability to displace angiotensin II from its specific binding sites, making it a valuable tool in the study and treatment of cardiovascular diseases .
Preparation Methods
The synthesis of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves several steps. One common method includes the reaction of 2-n-butyl-4-chloro-1H-imidazole-5-carbaldehyde with 2-chlorobenzyl chloride under basic conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the imidazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules, particularly in the context of receptor binding studies.
Mechanism of Action
The mechanism of action of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves its binding to angiotensin II receptors, thereby inhibiting the action of angiotensin II. This leads to a decrease in blood pressure by preventing the vasoconstrictive effects of angiotensin II. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are primarily related to the renin-angiotensin system .
Comparison with Similar Compounds
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid can be compared with other angiotensin II receptor antagonists such as losartan and valsartan. While all these compounds share a similar mechanism of action, 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is unique due to its specific chemical structure, which may confer different pharmacokinetic properties and receptor binding affinities . Similar compounds include:
- Losartan
- Valsartan
- Irbesartan
These compounds are all used in the treatment of hypertension and have varying degrees of efficacy and side effect profiles.
Properties
CAS No. |
118393-93-4 |
---|---|
Molecular Formula |
C16H17Cl2N2NaO2 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
sodium;2-[2-butyl-5-chloro-3-[(2-chlorophenyl)methyl]imidazol-4-yl]acetate |
InChI |
InChI=1S/C16H18Cl2N2O2.Na/c1-2-3-8-14-19-16(18)13(9-15(21)22)20(14)10-11-6-4-5-7-12(11)17;/h4-7H,2-3,8-10H2,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
UISHOHGMISMAQN-UHFFFAOYSA-M |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
Isomeric SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
Key on ui other cas no. |
118393-93-4 |
Synonyms |
2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid S 8307 S-8307 |
Origin of Product |
United States |
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